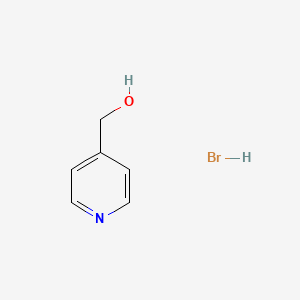

Pyridin-4-ylmethanol hydrobromide

Description

BenchChem offers high-quality Pyridin-4-ylmethanol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-4-ylmethanol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylmethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRFYYGBGHAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20798154 | |

| Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65737-59-9 | |

| Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyridinium Scaffold

An In-depth Technical Guide to Pyridin-4-ylmethanol Hydrobromide (CAS 65737-59-9)

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a chemical building block is a decision that dictates the trajectory of a research program. Pyridin-4-ylmethanol hydrobromide, while seemingly a simple molecule, represents a strategic entry point into a vast chemical space rich with therapeutic and material science potential. The pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears with remarkable frequency in approved drugs. Its ability to act as a hydrogen bond acceptor, a bioisostere for other aromatic systems, and a tunable electronic component makes it an invaluable asset.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality—to explain why this molecule is a cornerstone for innovation. We will explore not just how to use it, but why the described protocols are designed as they are, and what mechanistic implications arise from its structure. This document is structured to be a self-validating system, where the synthesis, characterization, and application are logically interconnected, providing you with the authoritative grounding necessary to confidently incorporate this versatile reagent into your work.

Physicochemical and Spectroscopic Profile

Pyridin-4-ylmethanol hydrobromide is the salt formed between the basic pyridine nitrogen of 4-pyridinemethanol and hydrobromic acid. This conversion to a salt form is a common and critical strategy in drug development to enhance aqueous solubility and improve handling characteristics of a parent molecule.

Core Properties

The physical properties of the free base, 4-pyridinemethanol, are well-documented. While specific experimental data for the hydrobromide salt is less prevalent in literature, we can make expert predictions based on the established behavior of amine salts.

| Property | 4-Pyridinemethanol (Free Base)[1][2][3] | Pyridin-4-ylmethanol Hydrobromide (Salt) | Rationale for Prediction |

| CAS Number | 586-95-8 | 65737-59-9 | - |

| Molecular Formula | C₆H₇NO | C₆H₈BrNO | Addition of HBr |

| Molecular Weight | 109.13 g/mol | 190.04 g/mol | Addition of HBr (80.91 g/mol ) |

| Appearance | White to pale yellow solid | Expected to be a white to off-white crystalline solid | Salt formation typically yields crystalline solids. |

| Melting Point | 52-56 °C | Predicted: >150 °C (significantly higher than free base) | Ionic compounds have strong intermolecular forces, requiring more energy to melt. |

| Boiling Point | 107-110 °C at 1 mmHg | Decomposes at high temperatures | Salts are non-volatile and tend to decompose before boiling. |

| Solubility | Soluble in water (1.00E+06 mg/L at 20 °C) and polar organic solvents | Predicted: Highly soluble in water, soluble in methanol/ethanol, poorly soluble in nonpolar solvents | The ionic pyridinium bromide moiety dramatically increases polarity and aqueous solubility. |

Spectroscopic Signature Analysis

Spectroscopy provides the definitive structural confirmation. The key transformation to observe is the effect of protonating the pyridine nitrogen.

-

¹H NMR Spectroscopy: The protonation of the nitrogen atom is the most significant event. This deshields the adjacent protons on the aromatic ring.

-

Free Base (Predicted in CDCl₃): The protons on the pyridine ring would appear as two distinct signals. The protons at the 2 and 6 positions (adjacent to N) would be the most downfield (e.g., ~8.5 ppm), while the protons at the 3 and 5 positions would be further upfield (e.g., ~7.3 ppm). The methylene protons (-CH₂-) would appear as a singlet around 4.7 ppm.

-

Hydrobromide Salt (Predicted in D₂O or DMSO-d₆): Upon protonation, a significant downfield shift is expected for all ring protons due to the increased positive charge on the ring. The α-protons (positions 2, 6) could shift to ~8.8 ppm, and the β-protons (positions 3, 5) to ~8.0 ppm. The methylene singlet would also experience a slight downfield shift. A broad signal corresponding to the N-H proton may be observable, especially in a non-protic solvent like DMSO-d₆.

-

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the pyridine ring, particularly C2, C4, and C6, will experience a downfield shift upon protonation.

-

IR Spectroscopy: The spectrum of the hydrobromide salt will show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an N-H stretch in a pyridinium salt. The C=N and C=C stretching vibrations of the pyridine ring may also shift to higher wavenumbers.

-

Mass Spectrometry: In ESI+ mode, the mass spectrum will show the molecular ion for the free base (the pyridin-4-ylmethanol cation) at m/z = 109.1, as the HBr is lost.

Synthesis and Purification: A Self-Validating Workflow

A robust synthesis is the foundation of any research program. The preparation of Pyridin-4-ylmethanol hydrobromide is a two-stage process: first, the synthesis of the free base, followed by its conversion to the hydrobromide salt.

Caption: Synthesis workflow for Pyridin-4-ylmethanol Hydrobromide.

Protocol 1: Synthesis of 4-Pyridinemethanol (Free Base)

This protocol is adapted from established industrial methods and involves a robust oxidation-reduction sequence. The causality is clear: the methyl group is a poor precursor for the alcohol, so it is first oxidized to a more easily reducible carboxyl group.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

-

Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is performed in water, a green and readily available solvent.

-

Procedure:

-

To a stirred solution of 4-picoline (1.0 eq) in water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The reaction is exothermic and the temperature should be maintained below 95°C.

-

After the addition is complete, heat the mixture at reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with hot water.

-

Combine the filtrate and washings, then acidify with concentrated HCl to a pH of ~3.5. The product, isonicotinic acid, will precipitate.

-

Filter the white solid, wash with cold water, and dry under vacuum.

-

Validation: The product can be characterized by melting point (~317 °C) and ¹H NMR.

-

Step 2: Reduction of Isonicotinic Acid to 4-Pyridinemethanol

-

Rationale: Direct reduction of a carboxylic acid requires harsh reducing agents. It is more efficient to first convert it to an ester, which is more susceptible to reduction by milder hydrides like sodium borohydride (NaBH₄).

-

Procedure:

-

(Esterification) Suspend the isonicotinic acid (1.0 eq) in methanol. Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) and heat the mixture at reflux for 4-8 hours.

-

Cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the methyl isonicotinate ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

(Reduction) Dissolve the crude ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water, then remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 4-pyridinemethanol as a solid.

-

Validation: Expected yield is high. The product should be a white solid with a melting point of 52-56 °C[1]. Purity can be confirmed by GC-MS and ¹H NMR.

-

Protocol 2: Synthesis of Pyridin-4-ylmethanol Hydrobromide

-

Rationale: This is a straightforward acid-base reaction. The lone pair of electrons on the pyridine nitrogen acts as a base, accepting a proton from the strong acid, HBr, to form the stable pyridinium salt.

-

Procedure:

-

Dissolve 4-pyridinemethanol (1.0 eq) in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

To this solution, add a 48% aqueous solution of hydrobromic acid (HBr, 1.0-1.1 eq) dropwise with stirring. The reaction may be mildly exothermic.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

The product, Pyridin-4-ylmethanol hydrobromide, will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Filter the resulting crystalline solid.

-

(Purification) Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or excess HBr.

-

Dry the product under vacuum to yield Pyridin-4-ylmethanol hydrobromide.

-

Validation: The product should be a stable, crystalline solid. Purity can be assessed by elemental analysis to confirm the bromine content and by ¹H NMR to confirm the structure and absence of impurities.

-

Applications in Synthesis: A Case Study in "Click" Chemistry

The utility of Pyridin-4-ylmethanol hydrobromide is best demonstrated through its application. While the salt form enhances solubility for aqueous reactions, the free base is typically used in organic media. The following protocol details its use in synthesizing a complex ligand, demonstrating its role as a foundational building block.

Caption: Application of 4-Pyridinemethanol in "Click" Ligand Synthesis.

Protocol: Synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine

This protocol demonstrates the conversion of the hydroxyl group into an azide, which then participates in a highly efficient and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Step 1: Activation of the Hydroxyl Group via Mesylation

-

Rationale: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) is used to convert it into a mesylate (-OMs)[4]. The mesylate is an excellent leaving group because its corresponding anion is highly stabilized by resonance, making the carbon atom it is attached to highly susceptible to nucleophilic attack[4]. Triethylamine (NEt₃) is a non-nucleophilic base used to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve 4-pyridinemethanol (1.0 eq) in a suitable solvent like DMF or DCM.

-

Add triethylamine (NEt₃, ~1.5 eq).

-

Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, allowing it to proceed to completion.

-

Step 2: Nucleophilic Substitution to Form the Azide

-

Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions[5]. It displaces the mesylate leaving group to form the corresponding organic azide. This step is often performed in situ without isolating the mesylate intermediate.

-

Procedure:

-

To the reaction mixture from Step 1, add sodium azide (NaN₃, ~2.5 eq).

-

Allow the mixture to warm to room temperature and stir overnight (e.g., 20 hours). The product is 4-(azidomethyl)pyridine.

-

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Rationale: This "click" reaction is a highly efficient and specific method for forming a 1,2,3-triazole ring from an azide and a terminal alkyne[6]. The reaction is catalyzed by a Cu(I) species. It is common practice to generate the active Cu(I) catalyst in situ from a more stable Cu(II) salt, like copper(II) sulfate (CuSO₄), using a mild reducing agent, sodium ascorbate[7][8].

-

Procedure:

-

In a separate flask, prepare a mixture of 2,6-diethynylpyridine (0.5 eq relative to the azide), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount), and sodium ascorbate (catalytic amount) in a DMF/H₂O solvent mixture (e.g., 4:1).

-

Add the DMF solution containing the in situ generated 4-(azidomethyl)pyridine from Step 2 to this mixture.

-

Stir vigorously at room temperature for 20-24 hours.

-

Work up the reaction by adding water and extracting the product with an appropriate organic solvent. The product can be purified by column chromatography or recrystallization.

-

Validation: The final ligand can be characterized by HR-ESI-MS and ¹H/¹³C NMR to confirm the formation of the triazole rings.

-

Mechanistic Insights: A Potential Role in Modulating Cellular Energetics and Inflammation

The pyridinium core of the title compound is structurally related to compounds known to interact with key cellular enzymes. One of the most compelling mechanistic hypotheses for the bioactivity of such molecules is the inhibition of NADH dehydrogenase (Mitochondrial Complex I) .

Inhibition of Mitochondrial Complex I

Mitochondrial Complex I is the first and largest enzyme in the electron transport chain, responsible for oxidizing NADH to NAD⁺. This process is coupled to the pumping of protons across the inner mitochondrial membrane, which establishes the proton gradient necessary for ATP synthesis.

-

Mechanism of Inhibition: Pyridinium-based molecules can act as inhibitors of Complex I, disrupting the flow of electrons from NADH to ubiquinone[9]. This leads to a decrease in ATP production and an accumulation of NADH, altering the cell's redox state.

-

Downstream Consequences:

-

Metabolic Shift: The cell compensates for the reduced ATP production by upregulating glycolysis. The inhibition of NADH oxidation leads to a shift towards metabolic pathways that generate NADPH, such as the pentose phosphate pathway[10].

-

Redox Imbalance and ROS: Disruption of the electron transport chain can lead to electron leakage and the generation of reactive oxygen species (ROS), which can act as signaling molecules or, at high levels, cause oxidative stress.

-

Inflammatory Signaling: Mitochondrial dysfunction is a potent trigger for inflammatory pathways. ROS and other mitochondrial-derived signals can activate the NLRP3 inflammasome , a key protein complex that processes and activates the pro-inflammatory cytokines IL-1β and IL-18[11]. This links the inhibition of cellular respiration directly to the modulation of the inflammatory response.

-

Caption: Proposed mechanism linking Complex I inhibition to inflammation.

Safety and Handling

Scientific integrity demands rigorous attention to safety. Both the free base and its hydrobromide salt have associated hazards that must be managed with appropriate laboratory practices.

-

Hazard Identification:

-

Pyridin-4-ylmethanol (Free Base): Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Pyridin-4-ylmethanol Hydrobromide: Expected to carry similar hazards, with a potential for increased irritation due to its acidic nature in solution.

-

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

-

Conclusion

Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) is more than a mere catalogue chemical; it is a strategically valuable asset for chemical synthesis. Its pyridinium core offers a unique combination of properties that are highly sought after in medicinal chemistry and materials science. By understanding the rationale behind its synthesis, the nuances of its spectroscopic signature, its versatile applications, and its potential mechanisms of action, researchers are well-equipped to leverage this building block for the creation of novel and impactful molecules. This guide serves as a foundational resource, empowering scientists to move forward with both confidence and a deep understanding of the chemical principles at play.

References

-

PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

West, A. P., & Shadel, G. S. (2017). Mitochondrial control of inflammation. Nature Reviews Immunology, 17(6), 363–375. Retrieved from [Link]

- Google Patents. (n.d.). CN109879800B - Preparation process of bepotastine drug intermediate.

-

Shirai, T., et al. (2021). Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation. bioRxiv. Retrieved from [Link]

-

Jena Bioscience. (2024). Na-Ascorbate - click chemistry grade. Retrieved from [Link]

-

Grazioli, S., & Pugin, J. (2018). Two Roads Converging: Mitochondria and Inflammatory Signaling. Frontiers in immunology, 9, 2221. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N‐Compounds. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved from [Link]

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

- Gluck, M. R., & Youngster, S. K. (1990). Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism.

-

DC Fine Chemicals. (2024). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Retrieved from [Link]

-

Cagnetta, R., et al. (2024). Mitochondrial complex I inhibition enhances astrocyte responsiveness to pro-inflammatory stimuli. Scientific Reports, 14(1), 27361. Retrieved from [Link]

-

ChemBK. (2024). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium azide. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162. Retrieved from [Link]

- Google Patents. (n.d.). WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt.

-

Giorgi, G., et al. (2023). Mitochondrial Cation Signalling in the Control of Inflammatory Processes. International Journal of Molecular Sciences, 24(23), 16757. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

- Mace, J. D., et al. (2010). Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis. Expert opinion on pharmacotherapy, 11(12), 1939–1952.

-

Trushin, S., et al. (2022). Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. International Journal of Molecular Sciences, 23(21), 13349. Retrieved from [Link]

-

RSC Publishing. (2021). A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Green Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0277796). Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrate conformation. Retrieved from [Link]

Sources

- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hydroxymethyl-pyridine, 586-95-8 [thegoodscentscompany.com]

- 3. 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price – Trusted Chemical Company [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Click reagents - Synvenio [synvenio.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. heraldopenaccess.us [heraldopenaccess.us]

A Comprehensive Technical Guide to the Molecular Structure of Pyridin-4-ylmethanol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pyridin-4-ylmethanol hydrobromide, a key synthetic intermediate in pharmaceutical and chemical research. The document elucidates the compound's molecular structure through a detailed examination of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It further explores the physicochemical properties, synthesis, and purification of this salt. The guide contextualizes the compound's utility by discussing the significance of the pyridyl scaffold in medicinal chemistry and outlines its applications as a versatile building block in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Pyridine Building Block

Pyridin-4-ylmethanol, also known as 4-pyridylcarbinol, is an aromatic alcohol that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the C4 position, allows for extensive functionalization, making it a valuable precursor in the synthesis of drugs, agrochemicals, and fine chemicals.[1] The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] This is due to its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like protein kinases.[2]

The compound is frequently supplied and utilized as its hydrobromide salt, Pyridin-4-ylmethanol hydrobromide. The formation of this salt serves a critical practical purpose. The hydrobromide form enhances the compound's stability, improves its crystalline nature, and simplifies handling and storage compared to the often hygroscopic free base.[4] In this form, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, which is ionically bonded to a bromide anion. This guide will focus on the detailed molecular structure and characteristics of this important salt.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is paramount for its effective application. This section details the chemical identity, structural features, and key physical data for Pyridin-4-ylmethanol hydrobromide.

Chemical Identity

It is essential to distinguish between the hydrobromide salt and its corresponding free base, as they possess different chemical and physical properties.

| Property | Pyridin-4-ylmethanol hydrobromide | Pyridin-4-ylmethanol (Free Base) |

| Synonyms | 4-Pyridinemethanol, hydrobromide | 4-(Hydroxymethyl)pyridine, 4-Pyridylcarbinol, Isonicotinyl alcohol[1][4] |

| CAS Number | 65737-59-9[5][6] | 586-95-8[4][7] |

| Molecular Formula | C₆H₈BrNO[5][8] | C₆H₇NO[4][9] |

| Molecular Weight | 190.04 g/mol [5][8] | 109.13 g/mol [1][9] |

| SMILES | OCC1=CC=NC=C1.[H]Br[5] | C1=CN=CC=C1CO[7] |

| InChIKey | PTQRFYYGBGHAJV-UHFFFAOYSA-N[10] | PTMBWNZJOQBTBK-UHFFFAOYSA-N[7][11] |

Structural Elucidation

The structure of Pyridin-4-ylmethanol hydrobromide consists of a pyridinium cation and a bromide anion. The positive charge is localized on the protonated nitrogen atom of the aromatic ring. This ionic interaction is the defining feature of the salt.

Caption: Synthetic workflow for Pyridin-4-ylmethanol from 4-picoline.

This multi-step pathway is efficient and utilizes readily available starting materials. [12]

Protocol: Formation of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a straightforward acid-base reaction. This process enhances the compound's stability and facilitates its purification by recrystallization.

Materials:

-

Pyridin-4-ylmethanol (1 equivalent)

-

Hydrobromic acid (HBr), 48% aqueous solution (1 equivalent)

-

Anhydrous diethyl ether or isopropanol

Procedure:

-

Dissolution: Dissolve the Pyridin-4-ylmethanol free base in a minimal amount of a suitable solvent, such as isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of 48% hydrobromic acid dropwise with continuous stirring. The addition is exothermic and should be controlled to prevent excessive heating.

-

Precipitation: The Pyridin-4-ylmethanol hydrobromide salt will begin to precipitate out of the solution as a solid. Stir the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the purified salt under vacuum to obtain the final product.

Causality: The rationale for this protocol is to leverage the basicity of the pyridine nitrogen. The strong acid (HBr) protonates this nitrogen, forming an ionic salt. This salt typically has lower solubility in organic solvents than the free base, causing it to precipitate, which is an effective method of purification.

Applications in Research and Drug Development

The utility of Pyridin-4-ylmethanol hydrobromide stems from the versatile reactivity of its parent molecule and the established biological importance of the pyridine scaffold.

-

Versatile Synthetic Intermediate: The primary alcohol functional group is a key site for further chemical modification. It can be easily oxidized to an aldehyde (4-pyridinecarboxaldehyde) or a carboxylic acid (isonicotinic acid), or converted into esters, ethers, and halides, opening pathways to a vast array of more complex molecules. [1]

-

Pharmaceutical Development: The pyridine ring is a cornerstone in drug design. [3]Its nitrogen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition at the active sites of enzymes and receptors. Pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. [2][3]Pyridin-4-ylmethanol serves as a key starting material for drugs targeting neurological disorders and in the development of anti-inflammatory and antimicrobial agents. [1]

-

Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, making pyridyl-containing molecules like Pyridin-4-ylmethanol useful as ligands in the synthesis of coordination complexes and metal-organic frameworks (MOFs). [1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Pyridin-4-ylmethanol hydrobromide and its parent compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [5][13]It causes skin irritation and serious eye irritation and may cause respiratory irritation. [5][7]

GHS Hazard Statements H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled H315 Causes skin irritation H319 Causes serious eye irritation | H335 | May cause respiratory irritation |

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [14] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [13][14] * Handling: Avoid breathing dust and vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [14] * Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials. [8][14]

-

Conclusion

Pyridin-4-ylmethanol hydrobromide is more than just a chemical compound; it is a versatile tool for scientific innovation. Its molecular structure, characterized by the stable pyridinium hydrobromide salt, makes it an ideal precursor for a wide range of chemical transformations. A comprehensive understanding of its spectroscopic signature, physicochemical properties, and reactivity is crucial for its effective use. As research continues to uncover the vast potential of pyridine-based molecules, Pyridin-4-ylmethanol hydrobromide will undoubtedly remain a cornerstone building block in the development of novel pharmaceuticals and advanced materials.

References

-

ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. In PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863813. [Link]

-

Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 974. [Link]

-

J&K Scientific LLC. (n.d.). Pyridin-4-ylmethanol hydrobromide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

-

Lead Sciences. (n.d.). Pyridin-4-ylmethanol hydrobromide. Retrieved from [Link]

-

Wikidata. (n.d.). pyridin-4-ylmethanol (Q27464630). Retrieved from [Link]

- CN107311918A. (2017). A kind of synthetic method of 4 pyridine carboxaldehyde.

-

Gabriel, L., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 220(21), 1900327. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 65737-59-9|Pyridin-4-ylmethanol hydrobromide|BLD Pharm [bldpharm.com]

- 6. 4-Pyridinemethanol, hydrobromide | 65737-59-9 [chemnet.com]

- 7. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridin-4-ylmethanol hydrobromide - Lead Sciences [lead-sciences.com]

- 9. 4-Pyridinemethanol [webbook.nist.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. pyridin-4-ylmethanol - Wikidata [wikidata.org]

- 12. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

A Spectroscopic Guide to Pyridin-4-ylmethanol Hydrobromide for the Research Scientist

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridin-4-ylmethanol hydrobromide (C₆H₈BrNO), a pyridinium salt of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

Pyridin-4-ylmethanol and its derivatives are versatile building blocks in organic synthesis. The formation of the hydrobromide salt involves the protonation of the pyridine nitrogen, which significantly alters the electronic and, consequently, the spectroscopic properties of the molecule. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation in various research and development settings. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for Pyridin-4-ylmethanol hydrobromide.

Molecular Structure and Spectroscopic Implications

The protonation of the nitrogen atom in the pyridine ring induces a significant downfield shift in the chemical shifts of the aromatic protons and carbons in the NMR spectrum due to the increased electron-withdrawing nature of the positively charged nitrogen. In infrared spectroscopy, the formation of the N⁺-H bond introduces characteristic stretching and bending vibrations. Mass spectrometry of the hydrobromide salt will primarily show the fragmentation of the pyridin-4-ylmethanol cation.

Caption: Formation of Pyridin-4-ylmethanol Hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the pyridine nitrogen in Pyridin-4-ylmethanol hydrobromide leads to predictable changes in both ¹H and ¹³C NMR spectra compared to its free base form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, pyridin-4-ylmethanol, typically shows two sets of aromatic protons and a singlet for the methylene protons. Upon protonation to form the hydrobromide salt, a significant downfield shift of all ring protons is expected due to the increased positive charge on the nitrogen atom, which deshields the aromatic protons. The N-H proton of the pyridinium ion will also be present, often as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Comparison of Experimental ¹H NMR Data for Pyridin-4-ylmethanol and Predicted Data for its Hydrobromide Salt.

| Proton | Pyridin-4-ylmethanol (DMSO-d₆) Chemical Shift (ppm) [1] | Predicted Pyridin-4-ylmethanol Hydrobromide (D₂O) Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 8.66 | ~8.8-9.0 | Doublet |

| H-3, H-5 | 7.52 | ~8.0-8.2 | Doublet |

| -CH₂- | 4.74 | ~4.8-5.0 | Singlet |

| -OH | 5.18 | Not observed in D₂O | Singlet (broad) |

| N⁺-H | - | ~13-15 (in non-protic solvent) | Singlet (broad) |

Note: Predicted values are based on the general understanding of the effect of protonation on pyridine rings.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of Pyridin-4-ylmethanol hydrobromide is expected to show a downfield shift for all carbon atoms of the pyridine ring compared to the free base. The carbon atoms closer to the protonated nitrogen (C-2, C-6, and C-4) will experience a more pronounced shift.

Table 2: Comparison of Experimental ¹³C NMR Data for Pyridin-4-ylmethanol and Predicted Data for its Hydrobromide Salt.

| Carbon | Pyridin-4-ylmethanol (CDCl₃) Chemical Shift (ppm) | Predicted Pyridin-4-ylmethanol Hydrobromide Chemical Shift (ppm) |

| C-4 | ~148 | ~155-160 |

| C-2, C-6 | ~150 | ~152-157 |

| C-3, C-5 | ~121 | ~125-130 |

| -CH₂- | ~62 | ~60-65 |

Note: Experimental data for the free base is sourced from publicly available spectral databases. Predicted values are estimations.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Pyridin-4-ylmethanol hydrobromide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Pyridin-4-ylmethanol hydrobromide will exhibit characteristic bands for the hydroxyl group, the aromatic ring, and, most importantly, the pyridinium ion.

Key IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

N⁺-H Stretch: The formation of the pyridinium salt introduces a broad band in the range of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration and is often overlaid with C-H stretching bands.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C and C=N Ring Stretching: Strong bands in the 1400-1650 cm⁻¹ region. Protonation of the pyridine ring can cause shifts in the positions and intensities of these bands compared to the free base.

-

C-O Stretch: A strong band typically found in the 1000-1260 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies for Pyridin-4-ylmethanol Hydrobromide.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| N⁺-H Stretch | 2500-3000 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aromatic Ring Stretch (C=C, C=N) | 1400-1650 | Strong-Medium |

| C-O Stretch | 1000-1260 | Strong |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For Pyridin-4-ylmethanol hydrobromide, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds. The mass spectrum will primarily show the molecular ion of the cation, [C₆H₈NO]⁺.

Expected Fragmentation Pattern:

The molecular ion of the pyridin-4-ylmethanol cation (m/z 110.06) is expected to be the base peak. Common fragmentation pathways would involve the loss of small neutral molecules.

-

Loss of H₂O: Fragmentation of the molecular ion could lead to the loss of a water molecule, resulting in a fragment at m/z 92.05.

-

Loss of CH₂O: Cleavage of the C-C bond between the ring and the methanol group could result in the loss of formaldehyde, giving a pyridinium ion fragment at m/z 80.05.

Sources

The Versatile Building Block: A Technical Guide to Pyridin-4-ylmethanol Hydrobromide for Advanced Drug Discovery

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive technical overview of Pyridin-4-ylmethanol hydrobromide. This versatile pyridinium salt is a key intermediate in the synthesis of a multitude of pharmacologically active agents. This document will delve into its synthesis, characterization, and applications, with a focus on the practical insights and causal relationships that govern its utility in the pharmaceutical sciences.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a desirable feature in drug candidates.[3] Pyridin-4-ylmethanol, as a functionalized pyridine, offers a reactive handle for further molecular elaboration. The conversion of this parent alcohol to its hydrobromide salt enhances its stability, improves its handling characteristics, and can be advantageous in various synthetic protocols.[4][5] This guide will explore the synthesis of Pyridin-4-ylmethanol hydrobromide and its subsequent application as a pivotal building block in the journey of drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The properties of the parent compound, Pyridin-4-ylmethanol, are well-documented and provide a baseline for understanding its hydrobromide salt.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrNO | [6] |

| Molecular Weight | 190.04 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 52-56 °C (for the free base) | [7] |

| Boiling Point | 107-110 °C @ 1 mmHg (for the free base) | [7][8] |

| Solubility | Soluble in water | [7] |

| CAS Number | 65737-59-9 | [9] |

Spectroscopic Characterization:

-

¹H NMR: The protonation of the pyridine nitrogen leads to a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the pyridinium ring. The methylene protons adjacent to the alcohol and the pyridinium ring will also experience a downfield shift.

-

¹³C NMR: Similar to the proton signals, the carbon signals of the pyridinium ring will shift downfield upon protonation.

-

Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon formation of the hydrobromide salt is the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an N-H stretch in a pyridinium salt. The O-H stretch of the alcohol group will also be present. The IR spectrum for the parent Pyridin-4-ylmethanol is available for comparison.[9]

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would correspond to the free base, Pyridin-4-ylmethanol (m/z ≈ 109.05), as the hydrobromide salt would likely dissociate under typical ionization conditions.

Synthesis of Pyridin-4-ylmethanol Hydrobromide: A Step-by-Step Protocol

The synthesis of Pyridin-4-ylmethanol hydrobromide is a two-step process that begins with the synthesis of the parent alcohol, Pyridin-4-ylmethanol.

Step 1: Synthesis of Pyridin-4-ylmethanol

A common and efficient method for the synthesis of Pyridin-4-ylmethanol is the reduction of a 4-pyridinecarboxylic acid ester, such as methyl isonicotinate.[10][11]

Reaction:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lithium chloride (LiCl) and sodium borohydride (NaBH₄) to anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ester: Cool the mixture in an ice bath and slowly add a solution of methyl isonicotinate in anhydrous THF dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyridin-4-ylmethanol.

Step 2: Formation of the Hydrobromide Salt

The hydrobromide salt is formed by the reaction of Pyridin-4-ylmethanol with hydrobromic acid.

Reaction:

Detailed Protocol:

-

Dissolution: Dissolve the synthesized Pyridin-4-ylmethanol in a suitable solvent, such as ethanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrobromic acid (HBr) dropwise with stirring.

-

Precipitation: The Pyridin-4-ylmethanol hydrobromide will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of Pyridin-4-ylmethanol Hydrobromide.

Applications in Pharmaceutical Synthesis

Pyridin-4-ylmethanol and its hydrobromide salt are valuable intermediates in the synthesis of several important pharmaceutical drugs. The hydroxyl group provides a reactive site for various transformations, while the pyridine nitrogen can be quaternized or remain as a basic center.

Key Intermediate in the Synthesis of Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of Alzheimer's disease.[3][12] One of the synthetic routes to Donepezil involves the use of a pyridine-4-carboxaldehyde derivative, which can be prepared from Pyridin-4-ylmethanol.[6][12] The hydrobromide salt can be a stable precursor in this multi-step synthesis.

Logical Relationship Diagram: Role in Donepezil Synthesis

Caption: Role of Pyridin-4-ylmethanol Hydrobromide in Donepezil Synthesis.

Precursor for Bisacodyl Synthesis

Bisacodyl is a stimulant laxative.[13] Its synthesis involves the condensation of 2-pyridinecarboxaldehyde with two equivalents of phenol.[14] Although the 2-isomer is used for Bisacodyl, this highlights the general utility of pyridyl methanols and their corresponding aldehydes in the synthesis of diarylmethane-based drugs. Pyridin-4-ylmethanol can be a starting point for analogous structures with different substitution patterns on the pyridine ring.

The Rationale for Salt Formation in Drug Development

The decision to use a drug substance as a salt is a critical step in pharmaceutical development. Hydrobromide salts, like Pyridin-4-ylmethanol hydrobromide, offer several advantages over the free base:

-

Enhanced Stability: Salts are generally more crystalline and have higher melting points than their corresponding free bases, which can lead to improved chemical and physical stability and a longer shelf life.[4]

-

Improved Solubility and Dissolution Rate: For basic drugs, forming a salt can significantly increase aqueous solubility and dissolution rate, which can lead to improved bioavailability.[5]

-

Ease of Handling: The crystalline nature of salts often makes them easier to handle, purify, and formulate compared to the often oily or low-melting-point free bases.

-

Consistency in Manufacturing: Well-defined crystalline salts can lead to more consistent batch-to-batch properties, which is crucial for regulatory approval and large-scale manufacturing.

Safety and Handling

Pyridin-4-ylmethanol is classified as harmful if swallowed and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound and its hydrobromide salt. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Pyridin-4-ylmethanol hydrobromide is a strategically important building block in the synthesis of pharmaceuticals. Its preparation from readily available starting materials is straightforward, and its salt form offers significant advantages in terms of stability and handling. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage the privileged pyridine scaffold in the design and development of novel therapeutic agents. This guide provides a foundational understanding to facilitate its effective application in the research and development of new medicines.

References

-

A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (n.d.). Retrieved from [Link]

- CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).

-

4-Pyridinemethanol - ChemBK. (2022, October 16). Retrieved from [Link]

-

Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

- US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents. (n.d.).

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil - SciSpace. (2017, July 15). Retrieved from [Link]

- CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved from [Link]

-

REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development - YouTube. (2025, January 18). Retrieved from [Link]

-

New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment - MDPI. (n.d.). Retrieved from [Link]

-

Bisacodyl Four Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

- CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents. (n.d.).

-

Pyridinium Salts: From synthesis to reactivity and applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- CN101973932B - Preparation method of bisacodyl - Google Patents. (n.d.).

-

4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment | MDPI [mdpi.com]

- 4. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 10. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 11. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. Bisacodyl Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. CN101973932B - Preparation method of bisacodyl - Google Patents [patents.google.com]

- 15. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pyridin-4-ylmethanol Hydrobromide as a Novel Brønsted Acid Catalyst in Organic Synthesis

Introduction: Unveiling the Catalytic Potential of Pyridin-4-ylmethanol Hydrobromide

Pyridinium salts have long been recognized for their diverse roles in organic chemistry, serving as versatile building blocks, ionic liquids, and precursors for radical generation.[1][2] Their inherent acidity and structural tunability make them attractive candidates for catalysis. This application note delves into the catalytic utility of a specific pyridinium salt, Pyridin-4-ylmethanol hydrobromide , as a mild, effective, and recoverable Brønsted acid catalyst. While the catalytic applications of this particular salt are not extensively documented, its structural features—a pyridinium core for acidity and a functional hydroxyl group for potential secondary interactions—suggest significant, untapped potential.

Herein, we present a comprehensive guide for researchers, chemists, and drug development professionals on the application of Pyridin-4-ylmethanol hydrobromide as a catalyst, with a focus on the Knoevenagel condensation reaction. This document provides not only detailed experimental protocols but also elucidates the underlying mechanistic principles, offering a solid foundation for its adoption and further exploration in organic synthesis.

Core Concept: The Dual Functionality of Pyridin-4-ylmethanol Hydrobromide in Catalysis

The catalytic activity of Pyridin-4-ylmethanol hydrobromide stems from its ability to act as a proton donor. The pyridinium ion is a weak acid, capable of activating carbonyl groups towards nucleophilic attack without promoting unwanted side reactions often associated with strong mineral acids.[3] The presence of the hydroxymethyl group at the 4-position introduces an interesting structural element. While not directly involved in the primary catalytic cycle of proton donation, it can influence the catalyst's solubility and potentially participate in hydrogen bonding interactions with substrates or intermediates, thereby modulating reactivity and selectivity.

Featured Application: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

The Knoevenagel condensation, a cornerstone reaction in C-C bond formation, typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.[4] However, acid catalysis offers an alternative pathway, particularly for substrates sensitive to strong bases.[4] Pyridin-4-ylmethanol hydrobromide is proposed here as a competent catalyst for this transformation.

Proposed Reaction:

Caption: General scheme for the Pyridin-4-ylmethanol hydrobromide catalyzed Knoevenagel condensation.

Mechanistic Insight: A Proton-Mediated Pathway

The catalytic cycle, as illustrated in the diagram below, is initiated by the protonation of the aldehyde's carbonyl oxygen by the pyridinium ion. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of the active methylene compound. Subsequent dehydration, facilitated by the bromide counter-ion acting as a proton shuttle, yields the final condensed product and regenerates the catalyst.

Figure 1: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylonitrile

This protocol describes a representative procedure for the condensation of benzaldehyde with malononitrile.

Materials:

-

Pyridin-4-ylmethanol hydrobromide (Catalyst)

-

Benzaldehyde (Substrate)

-

Malononitrile (Substrate)

-

Toluene (Solvent)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

Catalyst Preparation: Pyridin-4-ylmethanol hydrobromide can be synthesized by reacting Pyridin-4-ylmethanol with a stoichiometric amount of hydrobromic acid in a suitable solvent like diethyl ether, followed by filtration and drying of the resulting precipitate.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and Pyridin-4-ylmethanol hydrobromide (0.19 g, 1 mmol, 10 mol%).

-

Reaction Execution: Add 20 mL of toluene to the flask. The mixture is then heated to reflux (approximately 110 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is dissolved in dichloromethane (30 mL) and washed with water (2 x 15 mL) to remove the catalyst. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from ethanol to afford pure 2-cyano-3-phenylacrylonitrile as a white solid.

Data Presentation: Expected Yields and Reaction Parameters

The following table summarizes the expected outcomes based on variations in the reaction conditions. This data is hypothetical and serves as a guideline for optimization studies.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 5 | 110 | 4 | 75-85 |

| 2 | 10 | 110 | 2 | 90-95 |

| 3 | 10 | 80 | 6 | 60-70 |

| 4 | 15 | 110 | 2 | 90-95 |

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, and compared with literature values. The catalyst can be recovered from the aqueous phase and its integrity checked by spectroscopic methods before reuse, confirming its stability under the reaction conditions.

Broader Applications and Future Outlook

The utility of Pyridin-4-ylmethanol hydrobromide is not limited to the Knoevenagel condensation. Its mild acidic nature suggests potential applications in other acid-catalyzed reactions, including:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols.[3]

-

Acetal Formation/Deprotection: As a mild catalyst for the protection and deprotection of carbonyl groups.[5]

-

Phase Transfer Catalysis: The pyridinium salt structure is a classic motif for phase transfer catalysts, facilitating reactions between reactants in immiscible phases.[6]

Further research into modifying the structure of the catalyst, for instance, by derivatizing the hydroxyl group, could lead to catalysts with enhanced activity, selectivity, and substrate scope.

Conclusion

Pyridin-4-ylmethanol hydrobromide presents itself as a promising, readily accessible, and versatile Brønsted acid catalyst for organic synthesis. The application note provides a foundational protocol for its use in the Knoevenagel condensation, highlighting its potential for broader utility. By offering a blend of detailed experimental guidance and mechanistic insight, we encourage the scientific community to explore and expand the catalytic applications of this intriguing pyridinium salt.

References

- Zhou, Y., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

- Jiang, H., et al. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.

-

PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

- Tanaka, Y., et al. (2021).

- Zolfigol, M. A., et al. (2020). Recent advances in catalytic synthesis of pyridine derivatives.

- Dutta, B., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13087-13101.

- Wang, Y., et al. (2014). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 19(9), 13445-13457.

- El-Sayed, R., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(17), 2562-2611.

- Le, T.-N., et al. (2010). Solvent-Free Condensation of Methyl Pyridinium and Quinolinium Salts with Aldehydes Catalyzed by DBU.

- Reddy, P. S., et al. (2014).

- Role of Pyridinic Nitrogen on Base Catalyzed Knoevenagel Condensation over Pristine CNx. (n.d.).

- Application of Pyridinium Salts to Organic Syntheses. (n.d.).

- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C

- Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Omega, 7(6), 5483-5490.

- Tierno, A. F., et al. (2021). Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization.

- Chen, S., et al. (2022).

-

The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

- Al-Majid, A. M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt.

- Al-Warhi, T., et al. (2022).

- Deaminative Arylation of Amino Acid-derived Pyridinium Salts. (2019). Organic Letters, 21(18), 7329-7333.

- Wang, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265.

-

J&K Scientific LLC. (n.d.). Pyridin-4-ylmethanol hydrobromide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]

The Bromination of Pyridin-4-ylmethanol Hydrobromide: A Detailed Guide to the Synthesis of a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of 4-(Bromomethyl)pyridine Hydrobromide

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1] The targeted functionalization of this heterocycle is therefore a critical endeavor for researchers aiming to synthesize novel bioactive molecules. 4-(Bromomethyl)pyridine, particularly as its hydrobromide salt, is a highly valuable and versatile building block. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This intermediate is pivotal in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents and compounds targeting neurological disorders.[2]

This application note provides a comprehensive guide to the synthesis of 4-(bromomethyl)pyridine hydrobromide via the reaction of pyridin-4-ylmethanol hydrobromide with phosphorus tribromide (PBr₃). We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-tested experimental protocol, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this key synthetic intermediate.

Reaction Overview and Mechanistic Insights

The conversion of alcohols to alkyl bromides using phosphorus tribromide is a classic and efficient transformation in organic synthesis.[3] The reaction with pyridin-4-ylmethanol hydrobromide is particularly noteworthy as it proceeds on a substrate where the pyridine nitrogen is protonated. This has important implications for the reaction pathway.

The Role of the Pyridinium Salt

The starting material, pyridin-4-ylmethanol hydrobromide, exists as a pyridinium salt. The protonation of the pyridine nitrogen serves two key purposes. Firstly, it deactivates the nitrogen atom towards reacting with the electrophilic phosphorus tribromide, thus preventing potential side reactions where the pyridine itself acts as a nucleophile.[4] Secondly, the electron-withdrawing nature of the pyridinium cation can influence the reactivity of the hydroxymethyl group, though the primary reaction pathway remains the nucleophilic attack of the hydroxyl oxygen onto the phosphorus atom.

The SN2 Pathway: A Step-by-Step Mechanism

The reaction proceeds through a well-established SN2 mechanism.[3][5] This two-step process ensures a controlled conversion of the primary alcohol to the corresponding bromide, typically with high fidelity and avoiding the carbocation rearrangements that can plague other bromination methods.[6]

-

Activation of the Hydroxyl Group: The reaction is initiated by the nucleophilic attack of the oxygen atom of the hydroxymethyl group on the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated intermediate.[7][8]

-

Nucleophilic Substitution: The bromide ion generated in the first step then acts as a nucleophile, attacking the benzylic carbon in a backside attack. This results in the displacement of the now excellent leaving group (a phosphorus-containing moiety) and the formation of the desired 4-(bromomethyl)pyridinium bromide.[9]

The overall reaction can be represented as follows:

3 C₅H₄N(H)CH₂OH⁺Br⁻ + PBr₃ → 3 C₅H₄N(H)CH₂Br⁺Br⁻ + H₃PO₃

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, which are essential for experimental planning and execution.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Hazards |

| Pyridin-4-ylmethanol hydrobromide | C₆H₈BrNO | 190.04 | ~178-182 | Skin irritant, serious eye irritant. |

| Phosphorus Tribromide (PBr₃) | PBr₃ | 270.69 | -41.5 | Corrosive, causes severe skin burns and eye damage, toxic upon inhalation.[3] |

| 4-(Bromomethyl)pyridine hydrobromide | C₆H₇Br₂N | 252.94 | 189-192 | Causes severe skin burns and eye damage, hygroscopic.[2] |

Detailed Experimental Protocol

This protocol is a self-validating system designed for the safe and efficient synthesis of 4-(bromomethyl)pyridine hydrobromide. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents:

-

Pyridin-4-ylmethanol hydrobromide

-

Phosphorus tribromide (PBr₃)

-

Chloroform (CHCl₃), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridin-4-ylmethanol hydrobromide (1.0 equivalent) in anhydrous chloroform. The use of a suspension is necessary due to the limited solubility of the hydrobromide salt in chloroform.[10]

-

Addition of Phosphorus Tribromide: While stirring the suspension at room temperature, slowly add phosphorus tribromide (0.4 equivalents) to the flask. The reaction is exothermic, and slow addition is crucial to maintain control over the reaction temperature.[11] It is important to note that one mole of PBr₃ can react with three moles of the alcohol.[3]

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 61°C for chloroform) using a heating mantle. Maintain the reflux for 4-5 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath. The product, 4-(bromomethyl)pyridine hydrobromide, will precipitate out of the solution as a white solid.[10]

-

Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold chloroform to remove any unreacted PBr₃ and other soluble impurities.[10]

-

Drying and Storage: Dry the purified product under vacuum. 4-(Bromomethyl)pyridine hydrobromide is hygroscopic and should be stored in a desiccator under an inert atmosphere to prevent degradation.[2][12]

Visualizing the Process

To further clarify the experimental design and the underlying chemical transformation, the following diagrams have been generated.

Reaction Mechanism Workflow

Caption: The SN2 mechanism for the bromination of pyridin-4-ylmethanol.

Experimental Workflow Diagram

Caption: A high-level overview of the experimental protocol.

Safety, Handling, and Disposal: A Researcher's Responsibility

Scientific integrity necessitates a rigorous approach to safety. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water, releasing hydrobromic acid (HBr) gas.[3] It should be handled with extreme care under anhydrous conditions. In case of skin contact, wash immediately with copious amounts of water. For inhalation, move to fresh air and seek medical attention.

-

Pyridin-4-ylmethanol Hydrobromide and 4-(Bromomethyl)pyridine Hydrobromide: These compounds are skin and eye irritants.[2] Avoid inhalation of dust and direct contact with skin and eyes.

-

Waste Disposal: All chemical waste, including residual reactants and solvents, must be disposed of in accordance with institutional and local regulations. Quench any unreacted PBr₃ cautiously with a suitable alcohol (e.g., isopropanol) before disposal.

Conclusion: Enabling Future Discoveries

The synthesis of 4-(bromomethyl)pyridine hydrobromide from its corresponding alcohol using phosphorus tribromide is a reliable and scalable method for producing a key intermediate in pharmaceutical and materials science research. A thorough understanding of the SN2 mechanism, careful adherence to the experimental protocol, and a stringent approach to safety are paramount for a successful outcome. By providing this detailed guide, we aim to empower researchers to confidently and safely synthesize this valuable compound, thereby facilitating the development of the next generation of innovative medicines and materials.

References

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

- Al-dujaili, J. H., & Al-Zuhairi, A. J. (2018). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 61(15), 6595-6609.

-

Crystal Growth & Design. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.

-

Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PENTAERYTHRITYL BROMIDE AND IODIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

PubMed. (2013, August 1). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 28). Does halogenation by phosphorus tribromide lead to an inverted product? Retrieved from [Link]

-